molecular formula C17H17N3O2S B267492 4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide

4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide

Numéro de catalogue B267492
Poids moléculaire: 327.4 g/mol
Clé InChI: SKCXYBZGJWHNEW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which have shown promising results in the treatment of B-cell malignancies.

Mécanisme D'action

4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide works by inhibiting the activity of BTK, a protein that plays a crucial role in the survival and proliferation of B-cells. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the activation and differentiation of B-cells. By inhibiting BTK, 4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide blocks the BCR signaling pathway, leading to the death of cancerous B-cells.
Biochemical and Physiological Effects:
4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide has been shown to have potent anti-tumor activity in preclinical studies. It has been found to induce apoptosis (programmed cell death) in cancerous B-cells, inhibit cell proliferation, and reduce tumor growth. It has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide is its specificity for BTK, which makes it a promising candidate for the treatment of B-cell malignancies. However, its efficacy may be limited by the development of resistance, which has been observed with other BTK inhibitors. Additionally, its safety and efficacy in humans are still being evaluated in clinical trials.

Orientations Futures

There are several future directions for the development of 4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide and other BTK inhibitors. One area of research is the identification of biomarkers that can predict response to treatment and guide patient selection. Another area of research is the combination of BTK inhibitors with other targeted therapies or immunotherapies to enhance their efficacy. Finally, there is a need for further research into the mechanisms of resistance to BTK inhibitors and the development of strategies to overcome it.
Conclusion:
4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical studies. Its specificity for BTK makes it a promising candidate for the treatment of B-cell malignancies. However, its efficacy and safety in humans are still being evaluated in clinical trials. Further research is needed to identify biomarkers, optimize dosing and scheduling, and develop strategies to overcome resistance.

Méthodes De Synthèse

The synthesis of 4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide involves several steps, starting with the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. This is followed by a reaction with N-methyl-N-phenylmethylamine to form 4-chlorobenzamide. The final step involves the reaction of 4-chlorobenzamide with acetyl isothiocyanate to form 4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide.

Applications De Recherche Scientifique

4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide has been extensively studied for its potential use in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenstrom macroglobulinemia (WM). It has shown promising results in preclinical studies and is currently undergoing clinical trials.

Propriétés

Nom du produit

4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide

Formule moléculaire

C17H17N3O2S

Poids moléculaire

327.4 g/mol

Nom IUPAC

4-(acetylcarbamothioylamino)-N-methyl-N-phenylbenzamide

InChI

InChI=1S/C17H17N3O2S/c1-12(21)18-17(23)19-14-10-8-13(9-11-14)16(22)20(2)15-6-4-3-5-7-15/h3-11H,1-2H3,(H2,18,19,21,23)

Clé InChI

SKCXYBZGJWHNEW-UHFFFAOYSA-N

SMILES

CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2

SMILES canonique

CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.